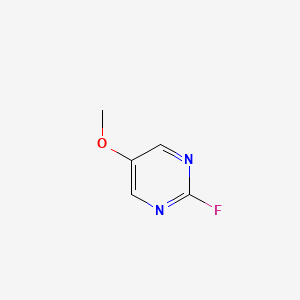
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid is a chemical compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.4 g/mol . It is characterized by its unique structure, which includes a 1,2,6-oxadisilinane ring with four methyl groups and a carboxylic acid functional group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-1,2,6-oxadisilinane with a carboxylating agent to introduce the carboxylic acid group . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, while the silicon-containing ring provides stability and reactivity. These properties enable the compound to act as a catalyst or reactant in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-tetramethylpiperidine: A similar compound with a nitrogen-containing ring instead of silicon.
2,2,6,6-tetramethyl-3,5-heptanedione: Another compound with a similar structure but different functional groups.
Uniqueness
2,2,6,6-tetramethyl-1,2,6-oxadisilinane-4-carboxylic acid is unique due to its silicon-containing ring and carboxylic acid group, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various applications, from organic synthesis to industrial processes .
Propiedades
Número CAS |
18388-28-8 |
|---|---|
Fórmula molecular |
C8H18O3Si2 |
Peso molecular |
218.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



